molecular formula C17H15NO3 B12779714 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one

5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B12779714
M. Wt: 281.30 g/mol
InChI Key: DLPLZWSNNZHLNX-UHFFFAOYSA-N
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Description

5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is a versatile approach for constructing isoquinolinone derivatives . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the isoquinolinone core.

Another efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to disrupt biological membrane systems, leading to the inhibition of pathogenic organisms . The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its phenacyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C17H15NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-8H,9-11H2,(H,18,20)

InChI Key

DLPLZWSNNZHLNX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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